N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide
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Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide is a chemical compound that features a thiazole ring substituted with a bromine atom and a benzamide moiety with two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted thiazoles.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Hydrolysis: The hydrolyzed products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine: Known for its inhibitory effects on platelet aggregation.
N-(5-bromo-1,3-thiazol-2-yl)-2,6-dimethylpyridine-3-carboxamide: Used in various chemical and biological studies.
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide is unique due to the presence of both the thiazole ring and the diethoxy-substituted benzamide moiety This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C14H15BrN2O3S |
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Molecular Weight |
371.25 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-19-10-6-5-9(7-11(10)20-4-2)13(18)17-14-16-8-12(15)21-14/h5-8H,3-4H2,1-2H3,(H,16,17,18) |
InChI Key |
JLJNKNUXQVRLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)Br)OCC |
Origin of Product |
United States |
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